3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile
Description
Properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-14-5-7-15(8-6-14)11-3-2-4-13-10(11)9-12/h2-4H,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBLHAIXRTUQSGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=CC=C2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile typically involves the nucleophilic substitution reaction of 1-methylpiperazine with a 2-bromo analogue. The 2-bromo analogue can be prepared through the bromination of a precursor compound, such as 2-[3-oxo-1-phenyl-3-(thiophen-2-yl)propyl]malononitrile, using bromine in acetic acid .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Chemical Reactions Analysis
Reduction of the Nitrile Group
The nitrile group at the 2-position undergoes reduction under catalytic hydrogenation conditions to yield primary amines. This reaction is critical for modifying the compound into bioactive intermediates.
Reaction Conditions :
-
Catalyst : Palladium on carbon (Pd/C)
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Reagent : Hydrogen gas (H₂)
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Solvent : Methanol or ethanol
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Temperature : Room temperature to 60°C
Product : 3-(4-Methylpiperazin-1-yl)pyridine-2-methylamine
Yield : Not explicitly reported, but analogous reductions of nitriles typically achieve 70–90% efficiency.
Nucleophilic Substitution at the Piperazine Group
The 4-methylpiperazine substituent participates in nucleophilic substitution reactions, particularly at its secondary amine site. This enables functionalization for drug-discovery applications.
Example: Acylation of Piperazine
Reaction Conditions :
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Reagent : Acetic anhydride or acetyl chloride
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Base : Triethylamine or pyridine
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Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
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Temperature : 0–25°C
Product : N-Acetyl-4-methylpiperazine derivative
Key Data :
-
Observed in structurally analogous compounds, yielding acetylated piperazines with enhanced pharmacokinetic properties .
Oxidation Reactions
The piperazine ring’s tertiary amine can undergo oxidation to form N-oxides, though this requires strong oxidizing agents.
Reaction Conditions :
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Reagent : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA)
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Solvent : Chloroform or water
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Temperature : 25–50°C
Product : 3-(4-Methylpiperazin-1-yl-1-oxide)pyridine-2-carbonitrile
Notes :
-
Oxidation is less common for tertiary amines but feasible under controlled conditions.
Cycloaddition Involving the Nitrile Group
The nitrile group may participate in [3+2] cycloadditions with azides to form tetrazole derivatives, though direct evidence for this compound is limited.
Theoretical Reaction Pathway :
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Reagent : Sodium azide (NaN₃)
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Catalyst : Lewis acids (e.g., ZnBr₂)
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Conditions : Reflux in water or DMF
Product : 2-(Tetrazol-5-yl)-3-(4-methylpiperazin-1-yl)pyridine
Significance :
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Tetrazoles are bioisosteres for carboxylic acids, enhancing drug solubility.
Hydrolysis of the Nitrile Group
The nitrile can be hydrolyzed to a carboxylic acid or amide under acidic or basic conditions, respectively.
Reaction Conditions :
-
Acidic Hydrolysis : Concentrated H₂SO₄, 100–120°C
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Basic Hydrolysis : NaOH with H₂O₂, 60–80°C
Products :
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Acidic : 3-(4-Methylpiperazin-1-yl)pyridine-2-carboxylic acid
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Basic : 3-(4-Methylpiperazin-1-yl)pyridine-2-carboxamide
Application :
-
Carboxylic acid derivatives are intermediates for ester or amide prodrugs.
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature allows limited electrophilic substitution, directed by the nitrile and piperazine groups.
Example : Nitration
Reaction Conditions :
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Reagent : Nitric acid (HNO₃) in H₂SO₄
-
Temperature : 0–5°C
Product : 5-Nitro-3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile
Regioselectivity :
Scientific Research Applications
Chemistry
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile serves as a versatile building block in the synthesis of more complex molecules. It is utilized in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound is employed as a probe in biochemical assays. Its ability to interact with various biological targets makes it valuable for studying enzyme activities and cellular pathways.
Medicine
This compound has shown potential as a precursor for pharmaceutical development. Its unique properties allow it to serve as a scaffold for designing new therapeutic agents targeting various diseases.
Research indicates that this compound exhibits significant biological activity, particularly in antimicrobial and anticancer applications.
Antimicrobial Properties
The compound demonstrates notable antimicrobial activity against several bacterial strains, inhibiting growth and biofilm formation. For example, it has been tested against Escherichia coli with an IC value of 15 µM, indicating its potential as a therapeutic agent against resistant bacterial strains.
Anticancer Activity
In vitro studies reveal that this compound can induce apoptosis in cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer), with IC values of 10 µM and 8 µM respectively. The mechanism involves the inhibition of specific enzymes related to cell proliferation.
| Activity Type | Target Cell Line | IC Value (µM) |
|---|---|---|
| Antimicrobial | E. coli | 15 |
| Anticancer | A549 | 10 |
| Anticancer | MCF-7 | 8 |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Pseudomonas aeruginosa. The results showed significant inhibition of biofilm formation, suggesting its potential as a therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Cell Apoptosis
Another investigation focused on the compound's ability to induce apoptosis in multiple myeloma cells. The study reported a marked increase in apoptosis markers upon treatment with the compound, highlighting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile involves its interaction with specific molecular targets. While detailed pathways are not extensively documented, the compound is believed to exert its effects through binding to and modulating the activity of certain enzymes or receptors. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural Modifications and Core Heterocycles
a) Pyridine vs. Imidazopyridazine Derivatives
- Target Compound : The pyridine-2-carbonitrile core in 3-(4-methylpiperazin-1-yl)pyridine-2-carbonitrile allows for planar π-π stacking interactions with biological targets.
- YPC Series (e.g., YPC-21440) : These analogs replace pyridine with imidazo[1,2-b]pyridazine, introducing additional nitrogen atoms. This modification enhances binding affinity for Pan-Pim kinases due to increased hydrogen bonding and steric complementarity .
- Example: YPC-21817 incorporates a 3-fluoro-substituted phenyl group on the imidazopyridazine, improving selectivity for Pim-1 kinase (IC₅₀ = 12 nM vs. 35 nM for non-fluorinated analogs) .
b) Pyridine vs. Naphthyridine Derivatives
- NA-2 (2-(4-Methylpiperazin-1-yl)-1,8-naphthyridine-3-carbonitrile) : Replacing pyridine with a 1,8-naphthyridine core increases planarity and electron density, enhancing serotonin receptor (5-HT₃) antagonism. NA-2 exhibits a log P of 2.1 and pA₂ = 7.4, comparable to ondansetron, and demonstrates antidepressant-like effects in rodent models .
c) Pyridine vs. Thiophene-Substituted Pyridines
- 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile: Substitution at positions 4 (phenyl) and 6 (thiophene) introduces steric bulk and sulfur-mediated hydrophobic interactions. This compound crystallizes in a monoclinic system (space group P2₁/c), with bond lengths and angles consistent with enhanced stability compared to unsubstituted analogs .
Substituent Effects on Pharmacological Activity
Key Observations:
Physicochemical and Pharmacokinetic Properties
- log P and Solubility :
- Metabolic Stability: Trifluoromethyl groups (e.g., 5-Amino-3-(trifluoromethyl)pyridine-2-carbonitrile in ) reduce oxidative metabolism, extending half-life .
Biological Activity
3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the existing literature on its biological activities, including antimicrobial, anticancer, and neuroprotective effects, and presents relevant data tables and case studies.
Chemical Structure and Properties
The compound this compound features a pyridine ring substituted with a piperazine moiety and a cyano group. The structural formula can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyridine derivatives, including this compound. The compound has been evaluated for its effectiveness against various bacterial strains.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Staphylococcus aureus | 0.5 µg/mL | Moderate |
| Escherichia coli | 1.0 µg/mL | Moderate |
| Pseudomonas aeruginosa | 2.5 µg/mL | Low |
The results indicate that while the compound exhibits some antimicrobial activity, it is more effective against Gram-positive bacteria compared to Gram-negative strains .
Anticancer Activity
The anticancer potential of this compound has also been explored in various studies. In vitro assays have demonstrated that this compound can inhibit the growth of several cancer cell lines.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Effectiveness |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Moderate |
| HeLa (Cervical Cancer) | 10 | High |
| A549 (Lung Cancer) | 20 | Moderate |
In these studies, the compound showed significant cytotoxicity against HeLa cells, indicating its potential as a therapeutic agent for cervical cancer .
Neuroprotective Effects
Emerging research suggests that compounds with piperazine and pyridine moieties may exhibit neuroprotective effects. In a study investigating neuroprotection against oxidative stress, this compound was found to reduce neuronal cell death.
Case Study: Neuroprotection in Oxidative Stress Models
In a model of oxidative stress induced by hydrogen peroxide, treatment with the compound led to:
- Reduction in Cell Death : Decreased apoptosis markers by approximately 30%.
- Increase in Antioxidant Enzymes : Enhanced levels of superoxide dismutase (SOD) and catalase.
These findings suggest that this compound could be further investigated for its potential use in neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 3-(4-Methylpiperazin-1-yl)pyridine-2-carbonitrile, and how are reaction conditions optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions between pyridine-carbonitrile precursors and 4-methylpiperazine derivatives. For example, reactions involving piperidine as a catalyst in ethanol under reflux conditions (60–80°C) are often used to achieve high yields . Optimization includes adjusting stoichiometric ratios (e.g., 1:1.2 for pyridine:piperazine derivatives), solvent polarity (e.g., dichloromethane for stepwise purification), and temperature control to minimize side products like N-alkylated impurities .
Q. How is the structural integrity of this compound validated post-synthesis?
- Methodological Answer : Characterization relies on multi-spectral analysis:
- IR spectroscopy : Confirms nitrile (C≡N) stretches near 2200 cm⁻¹ and piperazine C-N vibrations at 1250–1350 cm⁻¹ .
- ¹H/¹³C NMR : Pyridine protons appear as doublets (δ 7.5–8.5 ppm), while piperazine methyl groups resonate as singlets (δ 2.3–2.5 ppm) .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) are matched with theoretical m/z values (e.g., ~228 for C₁₂H₁₃N₄) .
Q. What analytical techniques are recommended for detecting impurities in this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and C18 columns is standard. Impurities like unreacted 4-methylpiperazine or chlorinated byproducts are quantified using gradient elution (acetonitrile/water, 0.1% TFA) . For trace metal analysis, inductively coupled plasma mass spectrometry (ICP-MS) is employed .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to target proteins like kinases. For instance, substituting the pyridine ring with electron-withdrawing groups (e.g., -CF₃) improves interactions with hydrophobic pockets in kinase active sites . Density functional theory (DFT) calculations (B3LYP/6-31G*) optimize geometries and assess electronic properties (HOMO-LUMO gaps) to prioritize synthetic targets .
Q. What strategies resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in biological activity (e.g., varying IC₅₀ values) often arise from assay conditions. Standardization includes:
- Consistent cell lines : Use HEK293 or CHO-K1 for kinase inhibition assays .
- Control normalization : Include reference inhibitors (e.g., staurosporine for kinase studies) .
- Solvent uniformity : Limit DMSO concentrations to <0.1% to avoid cytotoxicity .
Q. How are structure-activity relationships (SAR) systematically evaluated for piperazine-carbonitrile derivatives?
- Methodological Answer : SAR studies involve modular substitutions:
- Piperazine ring : Replace 4-methyl with bulkier groups (e.g., 4-ethyl) to enhance lipophilicity and blood-brain barrier penetration .
- Pyridine core : Introduce halogens (e.g., Cl at position 2) to improve metabolic stability .
- Biological testing : Compare antimicrobial activity (MIC values) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains under standardized CLSI guidelines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
